4-tert-Butyl-2,6-dinitrochlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as condensation reactions, nucleophilic substitution, and oxidation processes. For instance, the condensation of 4-tert-butyl-2,6-diformylphenol with 1,2-diaminobenzene leads to the formation of a macrocyclic Schiff's base, which undergoes partial reduction of azomethine double bonds . Another example is the reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene, which follows an ipso-substitution mechanism .
Molecular Structure Analysis
The molecular structures of related compounds are characterized using techniques such as X-ray diffraction analysis and photoelectron spectra. The structure of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene is found to be planar with specific bond angles and lengths . The crystal structure of 6-tert-butyl-2-(2-chlorophenyldiazenyl)-4-methylphenol shows that the molecule is essentially planar and features significant intramolecular interactions .
Chemical Reactions Analysis
The chemical reactions involving tert-butyl substituted benzene derivatives can lead to various products depending on the reactants and conditions. For example, the oxidation of 4,6-dichloro-1,3-phenylenediamine yields a dinitrosobenzene, which can further react to form azoxy compounds . The reactivity of these compounds is influenced by the presence of tert-butyl groups and other substituents on the benzene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted benzene derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can lead to steric hindrance and affect the conformation of the molecules . The intramolecular hydrogen bonding in some of these compounds can stabilize their molecular and crystal structures . The thermal behavior of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate suggests that it is an insensitive high energy density material .
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research indicates that 4-tert-Butyl-2,6-dinitrochlorobenzene undergoes nucleophilic aromatic substitution reactions. Prokhorova and Gonikberg (1965) investigated the interaction of tert-butylamine with 2,4-dinitrochlorobenzene, which is structurally similar to 4-tert-Butyl-2,6-dinitrochlorobenzene, under high pressure. They found that the reaction rate increased with the amine concentration and decreased with the dinitrochlorobenzene concentration under all pressures studied, suggesting potential utility in controlled chemical synthesis processes (Prokhorova & Gonikberg, 1965).
Synthesis of Polyimides
Yang, Su, and Chiang (2006) synthesized organosoluble and light-colored fluorinated polyimides using a novel fluorinated diamine monomer, which was prepared through a nucleophilic substitution reaction involving dinitrochlorobenzene. This research demonstrates the applicability of 4-tert-Butyl-2,6-dinitrochlorobenzene in the development of new polymeric materials with potential applications in electronics and materials science (Yang, Su, & Chiang, 2006).
Synthesis of Amino-Substituted Compounds
Frumkin et al. (1999) synthesized amino-substituted 1,3-bis(tert-butyl-NNO-azoxy)benzenes, starting with a dinitrosobenzene reaction product that shares a similar chemical pathway to 4-tert-Butyl-2,6-dinitrochlorobenzene. This research highlights the potential of 4-tert-Butyl-2,6-dinitrochlorobenzene in synthesizing novel compounds with unique chemical properties (Frumkin et al., 1999).
Electrochemical Aromatic Chlorination
Research by Appelbaum et al. (2001) on the electrochemical aromatic chlorination of tert-butylbenzene derivatives suggests potential applications of 4-tert-Butyl-2,6-dinitrochlorobenzene in electrochemical synthesis and modification of organic compounds. This approach could be useful in developing new materials and chemicals with specific functional properties (Appelbaum et al., 2001).
Influence on Steric Effects in Chemical Reactions
Combellas et al. (2009) investigated steric effects in the reaction of aryl radicals on surfaces, focusing on benzenediazonium derivatives, including compounds with tert-butyl groups. This research suggests that 4-tert-Butyl-2,6-dinitrochlorobenzene could be relevant in studies of surface chemistry and the influence of steric effects on chemical reactivity (Combellas et al., 2009).
properties
IUPAC Name |
5-tert-butyl-2-chloro-1,3-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFMLDNFLXIDSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176658 | |
Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2,6-dinitrochlorobenzene | |
CAS RN |
2213-81-2 | |
Record name | 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2213-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-2,6-dinitrochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE3CA59X6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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